molecular formula C17H24N2O6S B2594522 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid CAS No. 878693-35-7

4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid

Cat. No. B2594522
CAS RN: 878693-35-7
M. Wt: 384.45
InChI Key: PKPGFHUJSGRVTD-UHFFFAOYSA-N
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Description

“4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid” is an organic carboxylic acid . The preparation of it is used for undergraduate teaching of organic chemistry synthesis .


Synthesis Analysis

The compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . This method is commonly used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group, a piperazine ring, and a sulfonyl group attached to a methylphenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 129 °C . It is insoluble in water . Its molar mass is 192.214 g/mol .

Scientific Research Applications

  • Synthetic Applications : This compound has been used in the synthesis of various complex molecules. For instance, in the study by Pokhodylo and Obushak (2019), it was involved in the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, showcasing its utility in creating novel organic compounds (Pokhodylo & Obushak, 2019).

  • Natural Product Research : Research by Ridwan et al. (2017) isolated related compounds from the fruiting bodies of Cortinarius caperatus, indicating the compound's relevance in the study of natural products and their bioactivities (Ridwan et al., 2017).

  • Surfactant Synthesis : Jiang and Xu (2017) described the synthesis of various 4-sulfoalkanoic acids, including compounds structurally related to 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid, for use as surfactants. This highlights its potential in the development of new surfactants with specific properties (Jiang & Xu, 2017).

  • Nonlinear Optical Application : A study by Vinoth et al. (2020) focused on a related compound for use in semiorganic nonlinear optical applications, suggesting the potential of 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid in this field as well (Vinoth et al., 2020).

  • ELISA Development : Zhang et al. (2008) synthesized related haptens for use in enzyme-linked immunosorbent assays (ELISAs), demonstrating the compound's potential in developing sensitive analytical tools for chemical detection (Zhang et al., 2008).

Safety And Hazards

The compound is flammable . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-14-2-4-15(5-3-14)26(23,24)19-10-8-18(9-11-19)12-13-25-17(22)7-6-16(20)21/h2-5H,6-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPGFHUJSGRVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid

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